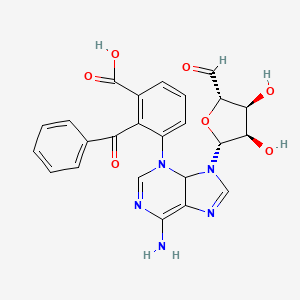![molecular formula C7H8N4O B12920397 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 57121-50-3](/img/structure/B12920397.png)
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with methyl groups at the 2 and 5 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the reaction of 3,5-dimethylpyrazole with formamide under acidic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 2 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.
相似化合物的比较
2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives:
Pyrazolo[4,3-d]pyrimidine: Similar structure but different substitution pattern, leading to varied biological activities.
Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which may enhance its inhibitory activity against certain enzymes.
Pyrido[2,3-d]pyrimidin-4-one: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, showing different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit CDKs effectively, making it a promising candidate for anticancer drug development.
属性
CAS 编号 |
57121-50-3 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC 名称 |
2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-11(2)9-6/h3-4H,1-2H3 |
InChI 键 |
NFJBWPALCHLDFB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)N=CN(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



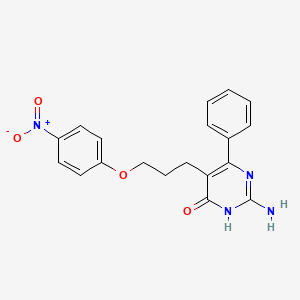
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

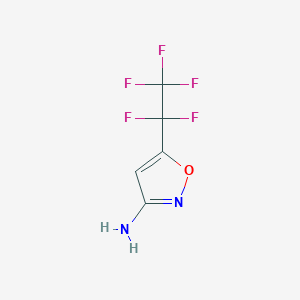
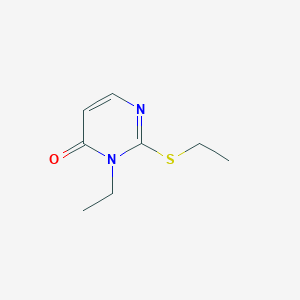

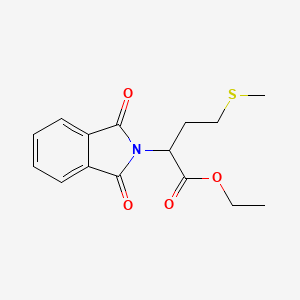

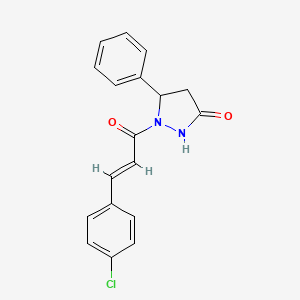
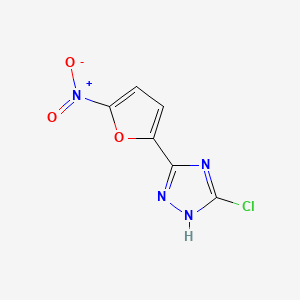

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
